1,2-Dilauroyl-sn-glycerol

Biophysics Lipid Bilayer Structure NMR Spectroscopy

Choose 1,2-Dilauroyl-sn-glycerol (1,2-DLG; CAS 60562-15-4) for its strict stereochemical identity—only the sn-1,2 (S)-isomer activates PKC and displays unique transbilayer dynamics (t½ ~10 ms) critical for reproducible signaling and membrane research. Unlike racemic mixtures or the inactive 1,3-isomer, this pure saturated C12:0 DAG ensures valid experimental outcomes. Ideal for PKC activation assays, lipid bilayer biophysics, liposomal formulation (DSPC/DLPC interdigitated systems), and as an analytical reference standard. Ensure data integrity—order the defined sn-1,2 stereoisomer today.

Molecular Formula C27H52O5
Molecular Weight 456.7 g/mol
CAS No. 60562-15-4
Cat. No. B159022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dilauroyl-sn-glycerol
CAS60562-15-4
Synonyms1,2-didodecanoylglycerol
1,2-didodecanoylglycerol, (S)-isomer
1,2-dilaurin
1,2-dilauroyl-sn-glycerol
2,3-dilauroyl-D-glycerol
glyceryl-dilaurate
rac-1,2-didodecanoylglycerol
racemic mixture of 1,2-didodecanoylglycerol
Molecular FormulaC27H52O5
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1
InChIKeyOQQOAWVKVDAJOI-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dilauroyl-sn-glycerol (CAS 60562-15-4): A Well-Defined Saturated Diacylglycerol for Procurement Consideration


1,2-Dilauroyl-sn-glycerol (1,2-DLG; CAS 60562-15-4) is a saturated diacylglycerol (DAG) characterized by lauric acid (C12:0) side-chains esterified at both the sn-1 and sn-2 positions of its glycerol backbone [1]. As a DAG, it is a critical lipid signaling molecule, generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), and serves as an endogenous activator of Protein Kinase C (PKC), a key regulator in cellular signal transduction . Its defined stereochemistry (S-configuration) and specific fatty acid composition make it a valuable, pure tool for research and pharmaceutical formulation .

Why 1,2-Dilauroyl-sn-glycerol Cannot Be Interchanged with Other Diacylglycerols or Positional Isomers


Generic substitution of 1,2-Dilauroyl-sn-glycerol (1,2-DLG) is precluded by its strict stereochemical and regiochemical identity. Unlike racemic mixtures or the achiral 1,3-dilauroyl isomer, the 1,2-DLG possesses a specific (S)-configuration at the sn-2 carbon, which is crucial for its biological function and physicochemical behavior [1]. This is not a general 'DAG' effect; biological systems exhibit strong isomer specificity, with only sn-1,2 isomers showing activity in PKC signaling . Furthermore, the compound's unique behavior in model membrane systems—including its distinct interfacial conformation, rapid transbilayer movement, and susceptibility to acyl migration—are all properties that cannot be replicated by other chain-length DAGs or regioisomers [2][3]. Therefore, the use of 1,2-DLG ensures experimental reproducibility and relevance that cannot be guaranteed by structurally similar but functionally distinct alternatives.

Quantitative Evidence for 1,2-Dilauroyl-sn-glycerol: A Procurement-Focused Differentiation Guide


1,2-Dilauroyl-sn-glycerol's Distinct Bilayer Conformation vs. Crystalline State

In phospholipid bilayers, 1,2-Dilauroyl-sn-glycerol (1,2-DLG) adopts an interfacial conformation where its glycerol backbone is oriented perpendicular to the bilayer plane. This is a critical, measurable difference from its crystalline state, where the glycerol backbone is parallel to the bilayer plane [1]. This functional orientation is essential for its role as a membrane-embedded signaling molecule.

Biophysics Lipid Bilayer Structure NMR Spectroscopy

1,2-Dilauroyl-sn-glycerol Transbilayer Movement: Quantitative Kinetics vs. Phospholipids

The transbilayer movement (flip-flop) of 1,2-Dilauroyl-sn-glycerol (1,2-DLG) is quantitatively orders of magnitude faster than that of phospholipids. At 38°C, the rate constant for this equilibration is ∼60 s⁻¹, corresponding to a half-life (t₁/₂) of approximately 10 milliseconds [1]. This rapid dynamics is a specific property that differentiates it from bulkier, slower phospholipid components.

Membrane Dynamics Lipid Flip-Flop Biophysics

Differentiation of 1,2-Dilauroyl-sn-glycerol from its 1,3-Isomer by ¹³C NMR

1,2-Dilauroyl-sn-glycerol (1,2-DLG) can be analytically distinguished from its achiral 1,3-isomer via ¹³C NMR spectroscopy. In lipid vesicles, the 1,3-isomer of DLG exhibits a narrow carbonyl peak that is slightly downfield (shifted to a higher ppm) from the single, narrow carbonyl resonance of 1,2-DLG [1]. This provides a clear, quantitative method for verifying isomer purity.

Analytical Chemistry Quality Control Isomer Identification

DLPC (1,2-Dilauroyl-sn-glycero-3-phosphocholine) in Interdigitated Liposomes: 84-Day Physical Stability

When formulated as the phospholipid derivative 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in combination with 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), the resulting interdigitated liposomes exhibit high physical stability. Over an 84-day storage period, liposomes formulated with a DSPC/DLPC combination (3:1 mol/mol) showed no significant change in particle size or polydispersity index (PDI) [1].

Pharmaceutical Formulation Liposome Stability Drug Delivery

Definitive Application Scenarios for 1,2-Dilauroyl-sn-glycerol Based on Comparative Evidence


High-Fidelity Studies of Protein Kinase C (PKC) Activation

Researchers investigating the specific activation of PKC isoforms require a pure, stereochemically defined sn-1,2 diacylglycerol. 1,2-Dilauroyl-sn-glycerol serves this purpose as a saturated, long-chain DAG. Its activity is based on its specific isomerism; as noted by Avanti Polar Lipids, 'Only sn-1,2 isomers appear to be active' . Therefore, using this compound, as opposed to a racemic mixture or a regioisomer, ensures that any observed biological response is due to the active sn-1,2 conformation, a critical factor for experimental reproducibility and data validity.

Model Membrane Biophysics and Dynamics Research

For biophysicists studying the fundamental properties of lipid bilayers, 1,2-Dilauroyl-sn-glycerol is an indispensable tool. Its unique behavior—including its perpendicular glycerol backbone orientation in bilayers and its exceptionally rapid transbilayer movement (t₁/₂ ∼ 10 ms) [1]—makes it an ideal probe for investigating membrane structure and dynamics. These properties are distinct from those of phospholipids and are concentration-dependent, as evidenced by changes in ¹³C NMR chemical shifts above 8 mol% DLG, indicating increased hydration [1]. This allows for precise, quantitative studies of lipid-protein interactions and membrane fluidity.

Development of Stable, Interdigitated Liposomal Formulations

Pharmaceutical formulators developing advanced liposomal drug delivery systems can leverage the 1,2-dilauroyl moiety (in its phospholipid form, DLPC) to engineer stable, interdigitated liposomes. Evidence shows that a specific combination of DSPC and DLPC at a 3:1 molar ratio yields liposomes with 'very stable' physical characteristics over an 84-day storage period, with no significant change in size or polydispersity [2]. This contrasts with formulations using only DSPC or alternative mixtures, highlighting a specific, advantageous application for this lipid chain length and positional specificity in creating robust nanocarriers.

Analytical Reference Standard for Lipidomics and Quality Control

Due to its well-defined structure and unique spectral signature, 1,2-Dilauroyl-sn-glycerol serves as an excellent analytical reference standard. It can be used as an internal standard for the quantification of diacylglycerols in biological samples, such as in studies on diabetic neuropathy . Furthermore, its distinct ¹³C NMR carbonyl resonance, which is separable from that of its inactive 1,3-isomer, provides a robust method for assessing isomer purity in research samples and verifying the quality of synthesized or purchased material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dilauroyl-sn-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.